Éster N-succinimídico de AMCA-X

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-succinimidyl esters, including AMCA-X N-succinimidyl ester, involves the reaction of succinic anhydride derivatives with N-hydroxysuccinimide in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC). This reaction yields a highly reactive ester capable of conjugating to primary amines found in proteins and other biomolecules. The process is characterized by its efficiency and the high purity of the product obtained, making it a preferred method for preparing bioconjugation reagents.

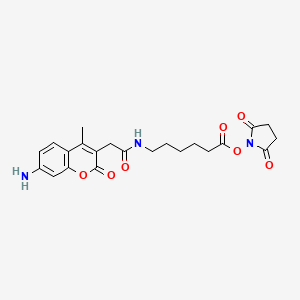

Molecular Structure Analysis

The molecular structure of AMCA-X N-succinimidyl ester features an N-hydroxysuccinimide ring connected to an aromatic moiety through a succinimidyl linker. This structure is crucial for its reactivity, as the N-hydroxysuccinimide ring enhances the electrophilicity of the carbonyl carbon, facilitating the formation of stable amide bonds with primary amines. The aromatic moiety can be modified to introduce various functional groups, enabling the customization of the reagent for specific applications.

Chemical Reactions and Properties

AMCA-X N-succinimidyl ester reacts with primary amines in a nucleophilic substitution reaction, forming stable amide bonds. This reaction is highly selective for primary amines, allowing for targeted conjugation in complex biological mixtures. The reagent is also known for its stability under physiological conditions, making it suitable for in vivo applications. However, it is susceptible to hydrolysis in aqueous solutions, which should be considered when planning experiments.

Physical Properties Analysis

The physical properties of AMCA-X N-succinimidyl ester, such as solubility, melting point, and stability, are influenced by its molecular structure. Typically, it is soluble in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), facilitating its use in biochemical conjugation reactions. The reagent is relatively stable when stored under dry conditions but is sensitive to moisture and should be protected from hydrolysis by storing it in an anhydrous environment.

Chemical Properties Analysis

AMCA-X N-succinimidyl ester exhibits chemical properties characteristic of succinimidyl esters, including high reactivity with primary amines, selectivity, and the ability to form stable covalent bonds. Its chemical stability is an important property, allowing it to be stored and handled without significant degradation. The reagent's reactivity can be further tuned by modifying the aromatic moiety, providing versatility in its application in bioconjugation protocols.

References

- Carlsson, J., Drevin, H., & Axén, R. (1978). Protein thiolation and reversible protein-protein conjugation. N-Succinimidyl 3-(2-pyridyldithio)propionate, a new heterobifunctional reagent. The Biochemical journal, 173 3, 723-37.

- Zhao, Y. Y., Jing, Z., Wang, H., Zhang, H.-s., & Yu, J.-X. (2002). N-Hydroxysuccinimidyl phenylacetate as a novel derivatizing reagent for aliphatic amines in gas chromatography. Analytica Chimica Acta, 468, 255-261.

- Gorfti, A., Salmain, M., Jaouen, G., McGlinchey, M., Bennouna, A., & Mousser, A. (1996). Covalent and Selective Labeling of Proteins with Heavy Metals. Synthesis, X-ray Structure, and Reactivity Studies of N-Succinimidyl and N-Sulfosuccinimidyl Ester Organotungsten Complexes. Organometallics, 15, 142-151.

Aplicaciones Científicas De Investigación

Tinte de Etiquetado Fluorescente

AMCA-X, SE es una de las moléculas de etiquetado fluorescente azules más brillantes {svg_1} {svg_2}. Se utiliza ampliamente como tinte de etiquetado fluorescente en diversas aplicaciones de investigación científica {svg_3} {svg_4}.

Etiquetado de Compuestos de Amina Alifática

El éster succinimídico de AMCA se puede utilizar para etiquetar compuestos de amina alifática {svg_5}. Esto lo hace útil en estudios que involucran estos tipos de compuestos.

Etiquetado de Anticuerpos

AMCA-X, SE se utiliza ampliamente para etiquetar anticuerpos {svg_6}. Esto es particularmente útil en la investigación inmunológica, donde los anticuerpos a menudo se etiquetan para rastrear sus interacciones con los antígenos {svg_7}.

Etiquetado de Proteínas

Además de los anticuerpos, AMCA-X, SE también se utiliza para etiquetar proteínas {svg_8}. Esto permite a los investigadores visualizar y rastrear proteínas en varios procesos biológicos {svg_9}.

Etiquetado de Pequeñas Moléculas Medicamentosas

AMCA-X, SE se utiliza para etiquetar pequeñas moléculas medicamentosas {svg_10}. Esto puede ayudar a los investigadores a rastrear la distribución e interacciones de estos medicamentos dentro de los sistemas biológicos {svg_11}.

Fotoestabilidad

AMCA es bastante fotoestable {svg_12}. Esto lo convierte en una buena opción para experimentos que requieren observación a largo plazo bajo un microscopio u otros métodos de observación basados en la luz {svg_13}.

Fluorescencia Independiente del pH

La fluorescencia de AMCA es independiente del pH de pH 4 a 10 {svg_14}. Esto significa que la fluorescencia de AMCA no cambia con el pH de la solución, lo que lo convierte en una etiqueta fluorescente confiable en una variedad de condiciones experimentales {svg_15}.

Uso en Conjunción con el Espaciador ‘X’

El éster succinimídico de AMCA-X contiene un espaciador aminohexanoílico de siete átomos, el llamado espaciador ‘X’, entre el fluoróforo y el grupo reactivo {svg_16}. Este espaciador separa el fluoróforo de la biomolécula a la que está conjugado, lo que potencialmente reduce la extinción que generalmente ocurre al conjugar {svg_17}. En algunos casos, el espaciador ‘X’ permite que el tinte esté más disponible para el reconocimiento por reactivos de detección secundarios {svg_18}.

Mecanismo De Acción

Target of Action

AMCA-X N-succinimidyl ester is an amine-reactive fluorescent probe . Its primary targets are proteins, specifically the aliphatic amines present in these proteins . The compound shows good reactivity and selectivity with these aliphatic amines .

Mode of Action

The succinimidyl ester (SE) reactive form of AMCA-X interacts with its targets by forming a carboxamide bond with the aliphatic amines of the protein . This bond is identical to, and as stable as, the natural peptide bond . The compound contains a seven-atom aminohexanoyl spacer, known as the ‘X’ spacer, between the fluorophore and the reactive group . This spacer potentially reduces the quenching that typically occurs upon conjugation .

Biochemical Pathways

The compound is used to label proteins, which can then be detected and studied in various biological applications . Therefore, the affected pathways would depend on the specific proteins being targeted.

Pharmacokinetics

It is known that the compound is soluble in dmso .

Result of Action

The result of the action of AMCA-X N-succinimidyl ester is the formation of a stable, high-intensity fluorescent product . This product can be used for the detection and study of the structure and function of biological molecules . The compound is one of the brightest blue fluorescent labeling dyes and can be well excited at 365 nm . It is quite photostable, and its fluorescence is pH-independent from pH 4 to 10 .

Action Environment

The action of AMCA-X N-succinimidyl ester can be influenced by environmental factors. For instance, the compound should be stored at 4°C and protected from light . Additionally, the fluorescence of the compound is pH-independent from pH 4 to 10

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O7/c1-13-15-7-6-14(23)11-17(15)31-22(30)16(13)12-18(26)24-10-4-2-3-5-21(29)32-25-19(27)8-9-20(25)28/h6-7,11H,2-5,8-10,12,23H2,1H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYSJBOMZRLAPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)ON3C(=O)CCC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.